molecular formula C23H19FN4O2 B11270256 N-(4-fluorophenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-fluorophenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11270256
M. Wt: 402.4 g/mol
InChI Key: MMQWYNWQXTXBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves multiple steps, starting from the preparation of the quinazoline core. The quinazoline core can be synthesized through the decarboxylation of 2-carboxy derivatives or by treating anthranilic acid with amides . The subsequent steps involve the introduction of the pyrazolo moiety and the attachment of the fluorophenyl and phenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H19FN4O2

Molecular Weight

402.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-8-oxo-9-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C23H19FN4O2/c24-15-9-11-16(12-10-15)26-23(30)17-13-25-28-21(14-5-2-1-3-6-14)20-18(27-22(17)28)7-4-8-19(20)29/h1-3,5-6,9-13,21,27H,4,7-8H2,(H,26,30)

InChI Key

MMQWYNWQXTXBGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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